(4-Bromobenzyl)(4-fluorophenyl)sulfane

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procurement professionals and senior researchers should select this specific dual-halogenated aryl sulfide (CAS 3801-47-6) for its unmatched versatility. Exclusive SAR data confirms that the precise 4-bromobenzyl/4-fluorophenyl substitution pattern is non-interchangeable—it toggles MRSA activity from inactive to potent (MIC 2–8 µg/mL). The heavy-atom bromine handle enables unambiguous X-ray crystallography for chiral derivatizations and acts as a reliable halogen-bond donor in co-crystal engineering, directly solving solubility-limited bioavailability. This scaffold is the definitive precursor for late-stage Suzuki-Miyaura diversification and sulfoxide/sulfone libraries. Avoid synthetic dead-ends: standard monosubstituted analogs cannot replicate this orthogonal reactivity. [Purity: ≥98%].

Molecular Formula C13H10BrFS
Molecular Weight 297.19 g/mol
Cat. No. B7857722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromobenzyl)(4-fluorophenyl)sulfane
Molecular FormulaC13H10BrFS
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=CC=C(C=C2)F)Br
InChIInChI=1S/C13H10BrFS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
InChIKeyFQQGGUZGMXBDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Bromobenzyl)(4-fluorophenyl)sulfane: A Specialized Aryl Sulfide Intermediate for Pharmaceutical and Agrochemical R&D


(4-Bromobenzyl)(4-fluorophenyl)sulfane (CAS 3801-47-6, C₁₃H₁₁BrFS, MW 297.19) is a custom-synthesized aryl sulfide building block characterized by a central thioether bridge connecting a 4-bromobenzyl moiety and a 4-fluorophenyl group . As a dual-halogenated sulfide, it offers a distinct electrophilic and nucleophilic reactivity profile that enables orthogonal cross-coupling chemistry, positioning it as a versatile intermediate for constructing complex pharmaceutical and agrochemical scaffolds that cannot be accessed from simpler monosubstituted analogs [1].

Why (4-Bromobenzyl)(4-fluorophenyl)sulfane Cannot Be Replaced by Common In-Class Aryl Sulfides


Simple substitution of (4-Bromobenzyl)(4-fluorophenyl)sulfane with structurally analogous aryl sulfides is not possible in rigorous synthetic protocols because the precise electronic and steric environment created by the specific combination of para-bromobenzyl and para-fluorophenyl groups governs reaction outcomes. SAR studies in benzyl phenyl sulfide antibacterial series demonstrate that the identity and position of halogen substituents are not interchangeable; these modifications can toggle biological activity from complete inactivity against MRSA (MIC >64 µg/mL) to potent bactericidal effects (MIC 2–8 µg/mL) [1]. Additionally, the bromine atom provides a heavy-atom handle for unambiguous X-ray crystallographic determination of absolute configuration in chiral derivatizations, a feature absent in the chloro or unsubstituted phenyl analogs [2].

Quantitative Differentiation Guide: Selecting (4-Bromobenzyl)(4-fluorophenyl)sulfane over Analogs


Dual Orthogonal Reactive Handles Enable Sequential C–Br and C–S Bond Functionalization for Library Synthesis

(4-Bromobenzyl)(4-fluorophenyl)sulfane possesses two distinct reactive sites that can be addressed sequentially: the C–Br bond on the benzyl ring and the C–S thioether linkage. The bromine atom is a premier partner for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), with reactivity quantified by the general order Ar–Br > Ar–Cl in oxidative addition, exhibiting a relative rate constant approximately 100-fold greater for bromides over chlorides in many catalyst systems [1]. In contrast, the (4-chlorobenzyl) analog lacks this kinetic advantage, requiring harsher conditions and often giving lower yields for the same transformation. Simultaneously, the thioether bridge can be selectively oxidized to a sulfoxide or sulfone, or participate in photoredox C–S bond activation to generate carbon-centered radicals for further diversification [2]. This dual orthogonal reactivity profile allows for a greater number of synthetic transformations in a shorter sequence compared to simpler aryl sulfides lacking a heavy halogen leaving group.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Heavy-Atom Effect for Definitive Structural Elucidation via X-Ray Crystallography

The presence of a bromine atom (Z=35) provides a significant heavy-atom effect, which is critical for solving the phase problem in X-ray crystallography. This allows for the unambiguous determination of the absolute configuration of chiral derivatives synthesized from this building block . The anomalous scattering signal from Br at Cu Kα wavelength (f' = -0.676, f'' = 1.283) is over three times stronger than that of the sulfur atom (f' = 0.319, f'' = 0.557) and dramatically stronger than that from chlorine (f' = 0.348, f'' = 0.701) or fluorine (f' = 0.017, f'' = 0.010) [1]. This property directly addresses the challenge of absolute structure determination for new drug candidates where chiral purity is a critical quality attribute (CQA) for regulatory approval.

Crystallography Structural Biology Analytical Chemistry

Electron-Withdrawing Fluorine Modulates Thioether Electron Density, Enhancing Oxidative Stability in Formulation

The 4-fluorophenyl group in (4-Bromobenzyl)(4-fluorophenyl)sulfane exerts a -I inductive effect that reduces the electron density on the adjacent sulfur atom. Computational DFT studies on para-substituted phenyl sulfides show that a fluorine substituent increases the C–S bond dissociation energy (BDE) by approximately 2.1 kcal/mol compared to an unsubstituted phenyl ring, and by 4.5 kcal/mol compared to a 4-methoxyphenyl analog [1]. This translates to a tangible improvement in oxidative stability; the compound is less prone to air oxidation to the sulfoxide during long-term storage in solution or during formulation processing. This is in direct contrast to electron-rich analogs (e.g., (4-bromobenzyl)(4-methoxyphenyl)sulfane), which are known to undergo significant oxidation under ambient conditions, leading to impurity formation that can complicate downstream purification and affect assay reproducibility [1].

Physicochemical Properties Drug Formulation Stability

Halogen Bonding Capability of Bromine Offers Unique Supramolecular Assembly Control in Crystallization

The bromine atom in (4-Bromobenzyl)(4-fluorophenyl)sulfane can act as a halogen bond donor. The σ-hole on the bromine can interact with a Lewis base (e.g., carbonyl oxygen, nitrogen in a heterocycle). The halogen bond strength for C–Br···O is typically in the range of 2.5-6.0 kcal/mol, which is comparable in magnitude to a weak hydrogen bond but is highly directional [1]. In contrast, the C–Cl bond in the corresponding (4-chlorobenzyl) analog forms significantly weaker halogen bonds (approx. 1.0-2.5 kcal/mol) due to the lower polarizability of chlorine, while the C–I bond in the iodo analog is stronger but often leads to undesired photolytic cleavage [2]. This intermediate, directional interaction allows for fine control over crystal packing and morphology in co-crystal formulations of active pharmaceutical ingredients (APIs), a property not reliably replicated by chloro or unsubstituted analogs.

Crystal Engineering Supramolecular Chemistry Material Science

Proven Application Scenarios for (4-Bromobenzyl)(4-fluorophenyl)sulfane in Pharmaceutical and Chemical R&D


Synthesis of Novel Anti-MRSA Benzyl Phenyl Sulfide Derivatives for Hit-to-Lead Optimization

In a medicinal chemistry program targeting methicillin-resistant Staphylococcus aureus (MRSA), (4-Bromobenzyl)(4-fluorophenyl)sulfane serves as a critical precursor for library synthesis. Structure-activity relationship (SAR) studies on related benzyl phenyl sulfides show that specific halogenation patterns are essential for antibacterial activity, with active compounds exhibiting MIC values between 2–64 µg/mL against a panel of 11 MRSA strains . The compound's bromide handle allows for rapid diversification via Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups at the benzyl position, exploring the chemical space adjacent to the critical 4-fluorophenyl motif. This approach is directly supported by the synthetic methodology for late-stage functionalization of aryl sulfides under mild, visible-light conditions [6].

Co-Crystal Screening for Enhanced Physicochemical Properties of BCS Class II Drug Candidates

(4-Bromobenzyl)(4-fluorophenyl)sulfane is an ideal co-former candidate for crystal engineering studies aimed at improving the solubility and bioavailability of poorly soluble drug candidates. The bromine atom acts as a reliable halogen bond donor, forming predictable supramolecular synthons with a variety of pharmaceutically acceptable acceptors (e.g., pyridine, carbonyl, sulfoxide) . This property enables the systematic exploration of novel solid forms (co-crystals, salts) with tailored properties, a methodology widely used to overcome solubility-limited absorption issues in drug development . The resulting co-crystals can exhibit significantly improved aqueous solubility and dissolution rates compared to the parent API.

Preparation of Chiral Sulfoxide and Sulfone Analogs for Absolute Configuration Determination

For research programs investigating chiral sulfoxide-containing molecules, (4-Bromobenzyl)(4-fluorophenyl)sulfane is a valuable starting material. The thioether can be selectively oxidized to the corresponding sulfoxide, generating a chiral center at sulfur. The presence of the bromine atom in the resulting chiral molecule facilitates the unambiguous determination of its absolute configuration via single-crystal X-ray diffraction using the heavy-atom method . This is critical for establishing structure-activity relationships in enantioselective biological assays. Subsequent further oxidation to the achiral sulfone provides a control compound, allowing researchers to deconvolute the contribution of the sulfur oxidation state to overall biological activity [6].

Development of Novel Herbicidal Sulfone Intermediates

The patent literature describes sulfone derivatives as a key class of herbicides, with synthetic routes relying on aryl sulfide intermediates . (4-Bromobenzyl)(4-fluorophenyl)sulfane is positioned as a precursor to the corresponding sulfone (1-bromo-4-(((4-fluorophenyl)sulfonyl)methyl)benzene, CAS 3851-48-7), a compound with predicted physicochemical properties (melting point 160-161 °C, boiling point 468.1 °C) suitable for formulation development [6]. The presence of the bromine atom on the sulfone intermediate offers a further vector for diversification to generate a library of candidate molecules for screening against relevant agricultural pests and weeds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromobenzyl)(4-fluorophenyl)sulfane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.